Acarbose (sulfate)

Solubility Formulation Bioavailability

Acarbose sulfate (CAS 1221158-13-9) is the gold-standard α-glucosidase inhibitor for HTS campaigns and formulation R&D. With a precisely quantified IC50 of 11 nM, high aqueous solubility (1.0×10⁶ mg/L), and exceptional 36-month powder stability at -20°C, this sulfate salt outperforms other forms in assay consistency and long-term reproducibility. Its acid stability ensures reliable enzyme inhibition in intestinal carbohydrate digestion models. Choose this reference-grade inhibitor for predictable dose-response curves, minimal batch-to-batch variability, and robust normalization across multi-year screening programs.

Molecular Formula C25H45NO22S
Molecular Weight 743.7 g/mol
Cat. No. B10800101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcarbose (sulfate)
Molecular FormulaC25H45NO22S
Molecular Weight743.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO.OS(=O)(=O)O
InChIInChI=1S/C25H43NO18.H2O4S/c1-6-11(26-8-2-7(3-27)12(30)15(33)13(8)31)14(32)19(37)24(40-6)43-22-10(5-29)42-25(20(38)17(22)35)44-21-9(4-28)41-23(39)18(36)16(21)34;1-5(2,3)4/h2,6,8-39H,3-5H2,1H3;(H2,1,2,3,4)/t6-,8+,9-,10-,11-,12-,13+,14+,15+,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-;/m1./s1
InChIKeyYXDMIWUMCMRSMU-HPSZIJAWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acarbose Sulfate: Baseline Characteristics and Procurement Overview


Acarbose sulfate (CAS: 1221158-13-9) is the sulfate salt form of acarbose, a complex oligosaccharide that functions as a potent, competitive inhibitor of alpha-glucosidase enzymes. It is primarily employed as an oral antihyperglycemic agent for the management of type 2 diabetes mellitus and, in some regions, prediabetes [1]. Its mechanism of action involves the reversible inhibition of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolases, which delays the digestion of complex carbohydrates and reduces postprandial glucose and insulin excursions [REFS-1, REFS-2].

Acarbose Sulfate: Why Generic Substitution is Not Scientifically Sound


Interchangeability between alpha-glucosidase inhibitors (acarbose, miglitol, voglibose) or even different salt forms of acarbose is not scientifically sound due to significant differences in key physicochemical and pharmacological parameters [1]. The sulfate salt of acarbose confers distinct advantages in terms of aqueous solubility and chemical stability, which are critical for both *in vitro* assay performance and the development of stable formulations [REFS-2, REFS-3]. The 11 nM IC50 of the sulfate salt against alpha-glucosidase establishes a potency benchmark, but without considering the unique solubility and stability profile of the sulfate, direct substitution can lead to experimental variability and flawed conclusions .

Acarbose Sulfate: Quantitative Evidence for Procurement and Scientific Differentiation


Aqueous Solubility of Acarbose Sulfate: A Precise Benchmark vs. Free Base

Acarbose sulfate demonstrates enhanced aqueous solubility compared to the free base form. While the free base is described as 'very soluble in water,' the sulfate salt exhibits a quantitatively defined high solubility of approximately 1.0 x 10⁶ mg/L at 25°C [REFS-1, REFS-2].

Solubility Formulation Bioavailability

Potency Benchmark: Acarbose Sulfate IC50 Comparison with Voglibose and Miglitol

Acarbose sulfate demonstrates a potent inhibitory effect on alpha-glucosidase, with an IC50 value of 11 nM . This potency is superior to that reported for miglitol and comparable to voglibose under specific assay conditions [1].

Enzyme Inhibition Potency IC50

Long-Term Stability of Acarbose Sulfate: Powder and Solution Storage

Acarbose sulfate demonstrates superior long-term stability under recommended storage conditions. As a lyophilized powder, it is stable for up to 36 months when stored at -20°C . In solution, it is stable for 3 months at -20°C .

Chemical Stability Storage Handling

pH-Dependent Stability of Acarbose Sulfate: Advantage in Acidic Environments

Acarbose sulfate exhibits enhanced stability under acidic conditions, a key attribute for its mechanism of action in the gastrointestinal tract . This contrasts with other alpha-glucosidase inhibitors that may be less stable in low pH environments.

Chemical Stability pH Degradation

Acarbose Sulfate: Optimal Application Scenarios Based on Evidence


High-Throughput Screening (HTS) for Novel Alpha-Glucosidase Inhibitors

Acarbose sulfate serves as the gold-standard reference inhibitor in HTS campaigns for new antidiabetic agents. Its precisely quantified 11 nM IC50 against alpha-glucosidase allows for robust normalization and comparison of hits across diverse compound libraries . The high aqueous solubility ensures consistent and accurate compound dispensing in automated liquid handling systems, minimizing well-to-well variability . Furthermore, the defined 36-month powder stability at -20°C ensures that a single procurement can support multi-year screening programs without potency drift .

In Vitro Mechanistic Studies of Carbohydrate Digestion

In cellular and biochemical assays designed to model intestinal carbohydrate digestion, the acid-stable acarbose sulfate is the inhibitor of choice . Its stability in acidic environments ensures that the observed inhibition of alpha-glucosidase and alpha-amylase is due to the compound's activity and not its degradation . The high solubility allows for the creation of precise concentration gradients to study dose-response relationships without precipitation artifacts . This makes it ideal for dissecting the kinetics of enzyme inhibition and carbohydrate metabolism.

Formulation Development and Stability Studies

Acarbose sulfate is the preferred form for the development of novel oral formulations, including gastroretentive and sustained-release systems . The quantifiable solubility of 1.0 x 10⁶ mg/L provides a reliable foundation for designing drug delivery systems with predictable release profiles . Its long-term powder stability (36 months) and defined solution stability (3 months at -20°C) are critical parameters for establishing pharmaceutical product shelf-life and ensuring quality control during development and manufacturing . This reduces the risk of batch-to-batch variability and ensures the reliability of preclinical and clinical studies.

In Vivo Pharmacology and Disease Modeling

For animal models of type 2 diabetes and metabolic syndrome, acarbose sulfate is a standard tool for inducing postprandial glucose control . The sulfate salt's favorable solubility profile facilitates accurate dosing via oral gavage or admixture in feed, ensuring consistent drug exposure in study cohorts . The well-defined potency (IC50 = 11 nM) and established *in vivo* efficacy allow for reliable interpretation of results, making it a critical comparator for evaluating the therapeutic potential of new chemical entities in preclinical development .

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